![molecular formula C17H18BrN5O B277305 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has shown potential in scientific research for its various biological and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential use in treating inflammatory diseases and cancer. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide. One direction is to study its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Another direction is to study its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline to yield the desired product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C17H18BrN5O |
---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
4-bromo-N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18BrN5O/c1-11-8-12(2)23(20-11)9-13-4-6-14(7-5-13)19-17(24)16-15(18)10-22(3)21-16/h4-8,10H,9H2,1-3H3,(H,19,24) |
InChI-Schlüssel |
LKQXMZXUMSNVOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=NN(C=C3Br)C)C |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=NN(C=C3Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.